Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO4 and a molecular weight of 340.17 g/mol . It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 4-bromo-5,8-dimethoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has similar structural features but different substituents, leading to variations in biological activity.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: This compound has a hydroxyl group instead of methoxy groups, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, which is renowned for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
This compound has the molecular formula C12H12BrN2O4 and a molecular weight of approximately 340.17 g/mol. The presence of a bromine atom and two methoxy groups on the quinoline ring significantly influences its chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains. For instance:
- Bacterial Activity : Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also shown antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.
The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Quinoline derivatives are frequently studied for their anticancer potential. This compound has been evaluated in various cancer cell lines, demonstrating significant antiproliferative effects. Key findings include:
- Cell Lines Tested : The compound was tested against multiple cancer types, including:
- Breast Cancer (MCF7) : Exhibited IC50 values indicating substantial inhibition of cell growth.
- Lung Cancer (H460) : Showed potent activity with IC50 values in the low micromolar range.
- Prostate Cancer (DU145) : Displayed moderate activity, suggesting potential for therapeutic use.
Table 1: Anticancer Activity Summary
Cell Line | IC50 Value (µM) | Observations |
---|---|---|
MCF7 | 14.6 ± 3.9 | Significant inhibition observed |
H460 | 4.9 ± 0.7 | Most potent inhibition |
DU145 | 12.0 ± 1.6 | Moderate activity noted |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence indicates that it may cause cell cycle arrest at specific phases, further inhibiting cancer cell growth.
Case Studies
Recent studies have highlighted the potential applications of this compound in cancer therapy:
- A study involving in vivo models demonstrated that treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups.
Properties
Molecular Formula |
C14H14BrNO4 |
---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3 |
InChI Key |
PTVBUPUOJTZFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Br |
Origin of Product |
United States |
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